

Spectroscopic Analysis of Tert-Butyl Ethyl Malonate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl ethyl malonate*

Cat. No.: B1266440

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **tert-butyl ethyl malonate**, a key reagent in organic synthesis. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties, along with standardized experimental protocols for data acquisition. The information presented herein is intended to support researchers in the accurate identification and characterization of this compound.

Core Spectral Data

The following tables summarize the key spectral data obtained for **tert-butyl ethyl malonate**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration (Number of Protons)	Assignment
4.2	Quartet	2H	-O-CH ₂ -CH ₃
3.3	Singlet	2H	-CO-CH ₂ -CO-
1.4	Singlet	9H	-C(CH ₃) ₃
1.3	Triplet	3H	-O-CH ₂ -CH ₃

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
167.3	Ester Carbonyl (ethyl ester)
166.1	Ester Carbonyl (tert-butyl ester)
82.1	Quaternary Carbon ($-\text{C}(\text{CH}_3)_3$)
61.5	Methylene Carbon ($-\text{O}-\text{CH}_2-\text{CH}_3$)
42.0	Methylene Carbon ($-\text{CO}-\text{CH}_2-\text{CO}-$)
28.0	Methyl Carbons ($-\text{C}(\text{CH}_3)_3$)
14.1	Methyl Carbon ($-\text{O}-\text{CH}_2-\text{CH}_3$)

Solvent: CDCl_3 (Predicted)

Table 3: Infrared (IR) Spectral Data

Frequency (cm^{-1})	Intensity	Assignment
2980	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester carbonyl)
1368	Medium	C-H bend (tert-butyl)
1150	Strong	C-O stretch (ester)

Phase: Gas

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

- Sample Preparation: A sample of **tert-butyl ethyl malonate** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.
- Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1.0 s
 - Pulse width: 30-45 degrees
 - Spectral width: -2 to 12 ppm
- ¹³C NMR Parameters:
 - Number of scans: 1024-4096 (or more, depending on concentration)
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 220 ppm
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS).

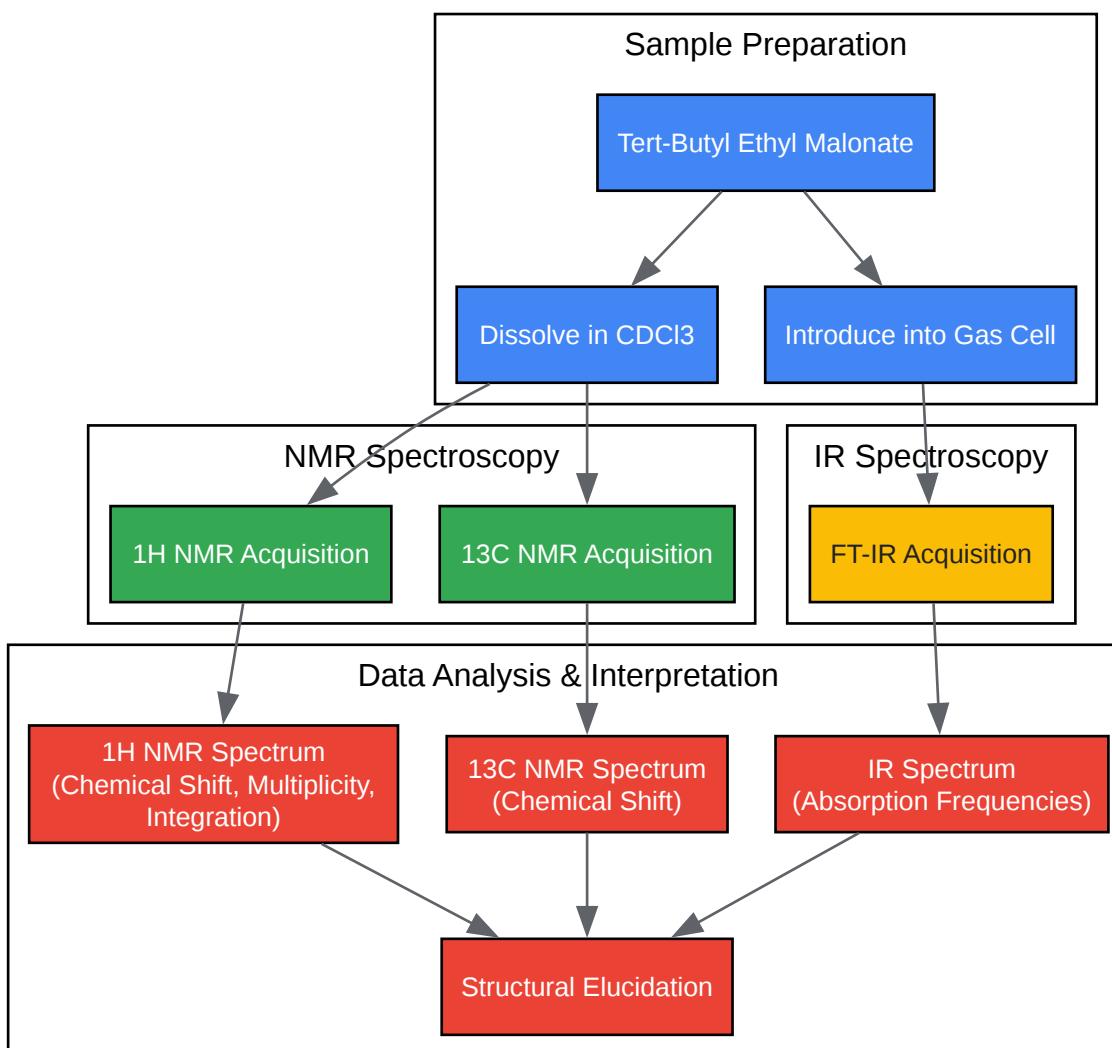
Infrared (IR) Spectroscopy

Gas-Phase FT-IR Spectrum Acquisition:

- Sample Introduction: A gaseous sample of **tert-butyl ethyl malonate** is introduced into an evacuated gas cell of a Fourier Transform Infrared (FT-IR) spectrometer.
- Instrumentation: The spectrum is recorded using a standard FT-IR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).
- Acquisition Parameters:
 - Resolution: 4 cm^{-1}
 - Number of scans: 32-64
 - Spectral range: $4000\text{-}400 \text{ cm}^{-1}$
- Data Processing: A background spectrum of the empty gas cell is acquired and subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Visualizations

The logical workflow for the spectral analysis of **tert-butyl ethyl malonate** is depicted in the following diagram.



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Caption: Workflow for the spectral analysis of **tert-butyl ethyl malonate**.

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